(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is a unique compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aminonitrile with alkyl or aryl nitriles in the presence of iron (III) chloride as a catalyst can yield the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound has potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazole: Another heterocyclic compound with a nitrogen-rich ring structure, known for its use in pharmaceuticals and agrochemicals.
Uniqueness
(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C5H7N3O2S |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-(thiadiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H7N3O2S/c6-3(1-5(9)10)4-2-11-8-7-4/h2-3H,1,6H2,(H,9,10)/t3-/m0/s1 |
InChI Key |
ZAEIYNOGIYRWLP-VKHMYHEASA-N |
Isomeric SMILES |
C1=C(N=NS1)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(N=NS1)C(CC(=O)O)N |
Origin of Product |
United States |
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